8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
“8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic compound that features multiple functional groups, including a brominated indole, a hydrazone linkage, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The process may start with the bromination of an indole derivative, followed by the formation of a hydrazone linkage through the reaction with hydrazine. The final steps involve the attachment of the purine moiety and the hydroxyphenoxypropyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and purine moieties.
Reduction: Reduction reactions could target the hydrazone linkage or the bromine atom.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the brominated indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might serve as a probe or inhibitor for specific enzymes or receptors due to its unique structure.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases related to the pathways it affects.
Industry
In industry, it could be utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- **8-[(2E)-2-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2E)-2-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H24BrN7O5 |
---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H24BrN7O5/c1-13-6-4-5-7-18(13)38-12-15(34)11-33-20-21(31(2)25(37)32(3)23(20)36)28-24(33)30-29-19-16-10-14(26)8-9-17(16)27-22(19)35/h4-10,15,27,34-35H,11-12H2,1-3H3 |
InChI Key |
TVFRJOLNCSMKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N=NC4=C(NC5=C4C=C(C=C5)Br)O)N(C(=O)N(C3=O)C)C)O |
Origin of Product |
United States |
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